![molecular formula C18H20Cl2N2O2 B1224116 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1224116.png)
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is a member of benzamides.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
A significant area of research for compounds related to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide is their cytotoxic activity against various cancer cell lines. Studies have shown that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural similarity with the compound , exhibit potent cytotoxic properties. For instance, these compounds demonstrated growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Furthermore, these compounds were also tested in vivo against colon tumors in mice, where a single dose proved curative for certain derivatives in this model (Deady et al., 2003).
Antimicrobial Properties
Another area of research is the synthesis and exploration of antimicrobial properties of derivatives of 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have synthesized alkoxy benzamide derivatives, which demonstrated significant anti-tuberculosis activity. Some of these derivatives exhibited exceptional activity against the H37RV strain of tuberculosis, with minimum inhibitory concentration (MIC) values of 62.5 µg/mL, showcasing their potential as antimicrobial agents (Bhalodiya et al., 2021).
Analytical Chemistry Applications
In analytical chemistry, methods have been developed for the determination of chlorophenoxy acid herbicides in water, which involve derivatives related to the compound . For instance, a method using in situ esterification followed by in-vial liquid-liquid extraction combined with large-volume on-column injection and gas chromatography-mass spectrometry has been employed. This innovative approach allows for rapid and efficient analysis of chlorinated acids in water samples (Catalina et al., 2000).
Drug Synthesis and Pharmacology
Research in drug synthesis and pharmacology has also focused on compounds structurally similar to 4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide. Studies have investigated the synthesis of novel synthetic opioids, including U-47700, which is a structural isomer of this compound. This research has provided insights into the synthesis, medicinal chemistry, in vitro/in vivo pharmacology, and societal impact of these compounds (Kyei-Baffour & Lindsley, 2020).
properties
Product Name |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
|---|---|
Molecular Formula |
C18H20Cl2N2O2 |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C18H20Cl2N2O2/c1-22(2)10-9-21-18(23)14-5-3-13(4-6-14)12-24-17-8-7-15(19)11-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
InChI Key |
YLBHFMUBTMFLKO-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1224033.png)
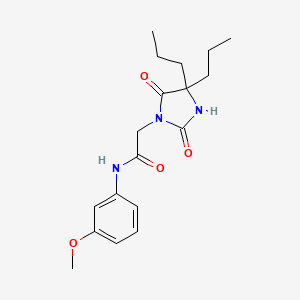
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
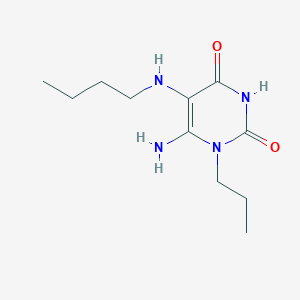
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B1224043.png)
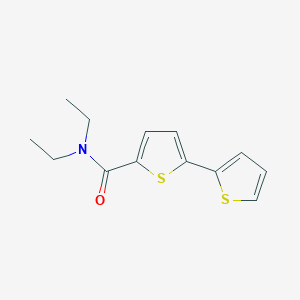
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
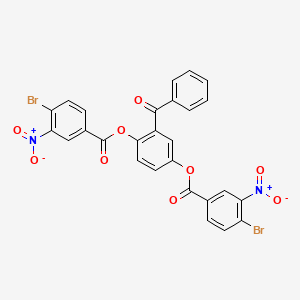
![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)
![1-[(4-Tert-butylphenyl)methyl]-4-(4-nitrophenyl)imidazole](/img/structure/B1224056.png)
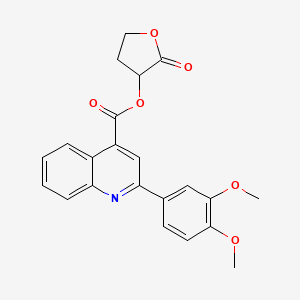
![5-[(2-Chloroanilino)methyl]-8-quinolinol](/img/structure/B1224058.png)
![4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1224059.png)